- Carboxy- and cyano-hydroxylation of alkenes. Synthesis of 3-hydroxy-4-amino acids and butyrolactones via the isoxazoline route, Liebigs Annalen der Chemie, 1989, (10), 985-90

Cas no 96-21-9 (1,3-Dibromo-2-propanol)

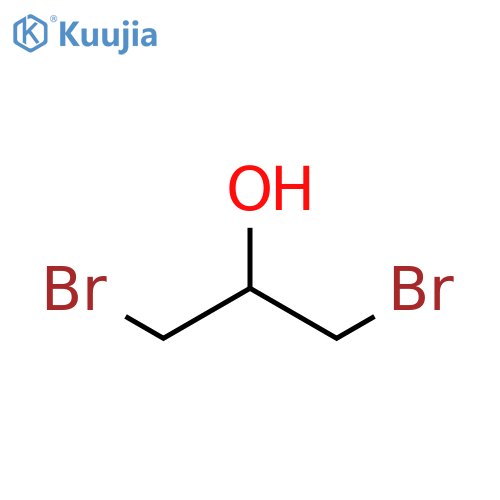

1,3-Dibromo-2-propanol structure

Nome del prodotto:1,3-Dibromo-2-propanol

1,3-Dibromo-2-propanol Proprietà chimiche e fisiche

Nomi e identificatori

-

- 1,3-Dibromopropan-2-ol

- 1,3-Dibromo-2-hydroxypropane

- 1,3-dibromo-2-propano

- 1,3-Dibromo-isopropylalcohol

- 1,3-Dibromopropanol

- 1,3-Dibromopropylalcohol

- 2-Hydroxy-1,3-dibromopropane

- alpha,gamma-Dibromohydrin

- alpha-Dibromohydrin

- 1,3-Dibromo-2-propanol

- 1,3-Dibromo-2-propanol (stabilized with Copper chip)

- 1.3-Dibromo-2-propanol

- α,α'-Dibromohydrin (stabilized with Copper chip)

- Glycerol α,α'-Dibromohydrin (stabilized with Copper chip)

- 1,3-Dibromohydrin

- Glycerol 1,3-dibromohydrin

- Glycerol a,g-dibromohydrin

- NSC 636

- a,g-Dibromohydrin

- a-Dibromohydrin

- 2-Propanol, 1,3-dibromo-

- .alpha.-Dibromohydrin

- Glycerol alpha,gamma-dibromohydrin

- Glycerol-alpha,gamma-dibromohydrine

- Glycerol alpha,gamma-dibromohydrine

- 1,3-dibromo-propan-2-ol

- 4L2X3X1FPT

- .alpha.,.gamma.-Dibromohydrin

- KIHQZLPHVZKELA-UHFFFAOYSA-N

- Glycerol .alpha.,.gamma

- 1,3-Dibromo-2-propanol (ACI)

- Glycerol α,γ-dibromohydrin

- α,γ-Dibromohydrin

- α-Dibromohydrin

- 1,3-Dibromo-2-propanol,95%

- UNII-4L2X3X1FPT

- Glycerol .alpha.,.gamma.-dibromohydrin

- Glycerol .alpha.,.gamma.-dibromohydrine

- DTXSID8059130

- 4-01-00-01496 (Beilstein Handbook Reference)

- NSC-636

- 1,3-dibromo-2-propylalcohol

- EN300-120032

- Q27893167

- methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-hy

- DIBROMO-2-PROPANOL, 1,3-

- AKOS016010338

- NSC636

- 96-21-9

- alpha,alpha'-Dibromohydrin

- SCHEMBL39040

- SY012889

- NS00040476

- DTXCID9048980

- MFCD00000216

- EINECS 202-489-8

- DB-057629

- CS-W014808

- Glycerol alpha,alpha'-Dibromohydrin

- 1,3-Dibromo-2-propanol, technical grade, 95%

- D0187

- BRN 1732074

- 2-Propanol,3-dibromo-

- 1,3-DBP

- STR07916

- WLN: E1YQ1E

-

- MDL: MFCD00000216

- Inchi: 1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2

- Chiave InChI: KIHQZLPHVZKELA-UHFFFAOYSA-N

- Sorrisi: BrCC(CBr)O

- BRN: 1732074

Proprietà calcolate

- Massa esatta: 215.87900

- Massa monoisotopica: 215.87854

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 6

- Conta legami ruotabili: 2

- Complessità: 28

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: 1.1

- Superficie polare topologica: 20.2

Proprietà sperimentali

- Colore/forma: Liquido oleoso incolore con odore speciale.

- Densità: 2.136 g/mL at 25 °C(lit.)

- Punto di ebollizione: 82-83 °C/7 mmHg(lit.)

- Punto di infiammabilità: Fahrenheit: 116,6 ° f< br / >Celsius: 47 ° C< br / >

- Indice di rifrazione: n20/D 1.552(lit.)

- Coefficiente di ripartizione dell'acqua: dissoluzione

- PSA: 20.23000

- LogP: 1.13710

- FEMA: 2691

- Sensibilità: Sensibile al calore e alla luce

- Solubilità: Solubile in alcool ed etere, insolubile in acqua.

1,3-Dibromo-2-propanol Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Danger

- Dichiarazione di pericolo: H226,H301,H315,H319,H335,H351

- Dichiarazione di avvertimento: P261,P281,P301+P310,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:UN 1987 3/PG 3

- WGK Germania:3

- Codice categoria di pericolo: 10-25-36/37/38-40

- Istruzioni di sicurezza: S16-S26-S36/37/39-S45

- RTECS:UB0200000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:3.2

- Condizioni di conservazione:0-10°C

- Frasi di rischio:R10; R24/25; R36/37/38; R68

- PackingGroup:III

- Gruppo di imballaggio:II

- Termine di sicurezza:3.2

1,3-Dibromo-2-propanol Dati doganali

- CODICE SA:2905590090

- Dati doganali:

Codice doganale cinese:

2905590090Panoramica:

2905590090 alogenazione di altri alcoli aciclici solfonati ed altri derivati. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2905590090 altri derivati alogenati, solfonati, nitrati o nitrosi degli alcoli aciclici. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

1,3-Dibromo-2-propanol Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM115967-100g |

1,3-Dibromo-2-propanol |

96-21-9 | 95% | 100g |

$204 | 2024-07-18 | |

| Enamine | EN300-120032-1.0g |

1,3-dibromopropan-2-ol |

96-21-9 | 95% | 1g |

$25.0 | 2023-06-08 | |

| Enamine | EN300-120032-25.0g |

1,3-dibromopropan-2-ol |

96-21-9 | 95% | 25g |

$204.0 | 2023-06-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005992-25g |

1,3-Dibromo-2-propanol |

96-21-9 | 95% | 25g |

¥482 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CV363-5ml |

1,3-Dibromo-2-propanol |

96-21-9 | 95.0%(GC) | 5ml |

¥435.0 | 2023-09-02 | |

| Apollo Scientific | OR1061-1g |

1,3-Dibromopropan-2-ol |

96-21-9 | 1g |

£20.00 | 2023-09-02 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D100260-5g |

1,3-Dibromo-2-propanol |

96-21-9 | 95% | 5g |

¥202.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005992-5g |

1,3-Dibromo-2-propanol |

96-21-9 | 95% | 5g |

¥104 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1186219-25g |

1,3-Dibromo-2-propanol |

96-21-9 | 95% | 25g |

$155 | 2023-09-02 | |

| Apollo Scientific | OR1061-5g |

1,3-Dibromopropan-2-ol |

96-21-9 | 5g |

£57.00 | 2023-09-02 |

1,3-Dibromo-2-propanol Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Iron pentacarbonyl Solvents: Acetic acid

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium bromide ; 72 h, 50 °C

Riferimento

- Expeditious syntheses to pharmochemicals 1,3-dihydroxyacetone, 1,3-dichloro-, 1,3-dibromo- and 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogenous and heterogenous medium, Journal of the Brazilian Chemical Society, 2020, 31(8), 1725-1731

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 4 h, 50 psi, rt

Riferimento

- Synthesis of cationic cardiolipin analogs, Bioorganic Chemistry, 2005, 33(5), 345-362

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: 2,4,6-Tribromo-1,3,5-triazine , Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Solvents: Chloroform ; 10 min, -10 °C; -10 °C → rt

1.2 Reagents: Sodium sulfite ; 15 min, rt

1.2 Reagents: Sodium sulfite ; 15 min, rt

Riferimento

- Studies into reactions of N-methylmorpholine-N-oxide (NMMO) and its hydrates with cyanuric chloride, Tetrahedron, 2002, 58(49), 9809-9815

Synthetic Routes 5

Condizioni di reazione

1.1 Catalysts: Thiourea Solvents: Acetonitrile ; rt

1.2 Reagents: Bromine Solvents: Acetonitrile ; 0.8 h, rt

1.2 Reagents: Bromine Solvents: Acetonitrile ; 0.8 h, rt

Riferimento

- Conversion of epoxides into halohydrins with elemental halogen catalyzed by thiourea, Tetrahedron, 2003, 59(43), 8509-8514

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Biodehalogenation. Pathway for transhalogenation and the stereochemistry of eposide formation from halohydrins, Biochemistry, 1969, 8(12), 4677-80

Synthetic Routes 7

Condizioni di reazione

1.1 Catalysts: Isoniazid Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt

1.2 Reagents: Bromine Solvents: Tetrahydrofuran ; 15 min, rt; 0.33 h, rt

Riferimento

- A facile conversion of epoxides to halohydrins with elemental halogen using isonicotinic hydrazide (isoniazide) as a new catalyst, Journal of Molecular Catalysis A: Chemical, 2004, 215(1-2), 55-62

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Solvents: Water ; 0 °C; 8 h, 0 °C

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- The first synthesis of natural disulfide bruguiesulfurol and biological evaluation of its derivatives as a novel scaffold for PTP1B inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(18), 5061-5065

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran

1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexamethylphosphoramide

1.2 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexamethylphosphoramide

Riferimento

- A new and efficient one-pot preparation of alkyl halides from alcohols, Synthesis, 1987, (5), 511-12

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Alumina , Potassium bromide ; 3 d, 50 °C

Riferimento

- Green synthesis of glycerol 1,3-bromo- and iodohydrins under solvent-free conditions, Green Chemistry Letters and Reviews, 2019, 12(4), 389-394

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Hydrogen bromide Solvents: Water ; 12 h, rt

Riferimento

- Film thickness and insensitive electron transport layer materials for organic solar cells, China, , ,

Synthetic Routes 12

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Bromine Catalysts: 2,2′-[Oxybis(2,1-ethanediyloxy)]bis[benzenamine] Solvents: Dichloromethane ; 15 min, rt; 2.5 h, rt

Riferimento

- Halogenated cleavage of epoxides into halohydrins in the presence of a series of diamine podands as catalyst with elemental iodine and bromine, Bulletin of the Korean Chemical Society, 2002, 23(11), 1611-1615

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Bromine Catalysts: Hydrazine, phenyl- Solvents: Dichloromethane ; 2.5 h, rt

Riferimento

- Conversion of epoxides to halohydrins with elemental halogen catalyzed by phenylhydrazine, Synthesis, 2002, (11), 1519-1522

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydrogen bromide ; rt → 0 °C; 4 h, 0 °C

Riferimento

- Preparation of bruguiesulfurol and its intermediates, China, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Lithium bromide Solvents: Dichloromethane ; 18 h, rt

Riferimento

- Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization, Angewandte Chemie, 2014, 53(51), 14230-14234

Synthetic Routes 17

Synthetic Routes 18

1,3-Dibromo-2-propanol Raw materials

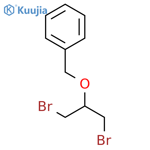

- Benzyl 2-bromo-1-(bromomethyl)ethyl Ether

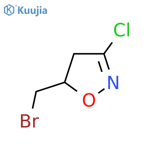

- 5-(Bromomethyl)-3-chloro-4,5-dihydro-1,2-oxazole

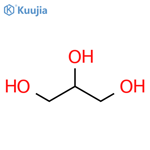

- Glycerol

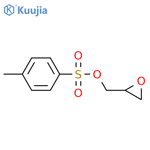

- Glycidyl 4-Toluenesulfonate

1,3-Dibromo-2-propanol Preparation Products

1,3-Dibromo-2-propanol Fornitori

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:96-21-9)1,3-Dibromo-2-propanol

Numero d'ordine:sfd16394

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37

Prezzo ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

(CAS:96-21-9)1,3-Dibromo-2-propanol

Numero d'ordine:1659744

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00

Prezzo ($):discuss personally

1,3-Dibromo-2-propanol Letteratura correlata

-

Qiang Wang,Matteo Zecchini,John D. Wallis,Yiliang Wu,Jeremy M. Rawson,Melanie Pilkington RSC Adv. 2015 5 40205

-

Kevin Buffet,Emilie Gillon,Michel Holler,Jean-Fran?ois Nierengarten,Anne Imberty,Stéphane P. Vincent Org. Biomol. Chem. 2015 13 6482

-

Tuomas L?nnberg,Yuta Suzuki,Makoto Komiyama Org. Biomol. Chem. 2008 6 3580

-

Sarah Decato,Troy Bemis,Eric Madsen,Sandro Mecozzi Polym. Chem. 2014 5 6461

-

Saisai Yan,Wanying Wei,Zhinong Gao,Yan Xia,Jia Han New J. Chem. 2018 42 11573

96-21-9 (1,3-Dibromo-2-propanol) Prodotti correlati

- 449204-33-5(3-Butyn-2-ol, 1-bromo-, (2S)-)

- 417699-21-9(2-Pentadecanol, 1-bromo-)

- 143717-86-6(Propane, 1,3-dibromo-2-(chloromethoxy)-)

- 172547-13-6(2-Butanol, 4-bromo-, (2S)-)

- 145438-03-5(2-Propanol, 1-bromo-3-chloro-, (±)-)

- 41084-87-1(1-bromo-2-methylpropan-2-yl acetate)

- 19773-40-1(2-Butanol, 3-bromo-, (R*,S*)-)

- 19246-40-3(2-Butanol, 3-bromo-, (R*,R*)-(±)-)

- 591218-75-6(3-Butyn-2-ol, 1-bromo-)

- 144491-00-9(4-Penten-2-ol, 1-bromo-, (R)-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:96-21-9)1,3-Dibromo-2-propanol

Purezza:99%/99%

Quantità:100ml/500ml

Prezzo ($):178.0/540.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:96-21-9)1,3-Dibromo-2-propanol

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta